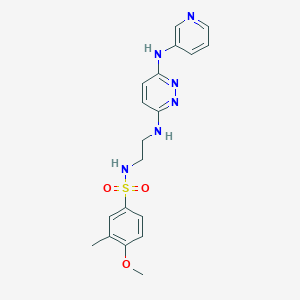
4-methoxy-3-methyl-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-methoxy-3-methyl-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H22N6O3S and its molecular weight is 414.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Overview
4-Methoxy-3-methyl-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide, with the CAS number 1021134-12-2, is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the context of cardiovascular health and as an inhibitor of various biological pathways. This compound's structure includes a sulfonamide moiety, which is known for its diverse pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₂N₆O₃S |
| Molecular Weight | 414.5 g/mol |
| CAS Number | 1021134-12-2 |
Research indicates that sulfonamide derivatives can influence cardiovascular functions by interacting with calcium channels and other biomolecules. For instance, studies have shown that certain benzenesulfonamide compounds can decrease perfusion pressure and coronary resistance in isolated rat heart models. This suggests that they may act as calcium channel blockers or endothelin receptor antagonists, potentially mitigating conditions like pulmonary hypertension and cardiac hypertrophy .
Cardiovascular Effects
A significant study evaluated the effects of various benzenesulfonamides on perfusion pressure and coronary resistance. The findings revealed that this compound demonstrated a marked reduction in perfusion pressure over time compared to control groups. This activity is hypothesized to be linked to its ability to inhibit calcium channels, which are crucial for cardiac muscle contraction and vascular tone regulation .
Anticancer Potential
In addition to cardiovascular applications, compounds structurally related to this compound have been investigated for anticancer properties. Pyridine derivatives have shown promise in inhibiting various kinases involved in cancer progression, suggesting that this compound may also possess similar inhibitory effects against tumor growth through kinase modulation .
Case Studies and Research Findings
- Cardiovascular Study : An isolated rat heart model was used to assess the impact of 4-methoxy sulfonamide derivatives on cardiac function. Results indicated a significant decrease in coronary resistance, suggesting potential therapeutic applications in managing heart failure and hypertension .
- Kinase Inhibition : Research into similar pyridine-containing compounds has highlighted their role as multikinase inhibitors, targeting pathways critical for cancer cell proliferation. This positions this compound as a candidate for further investigation in oncology .
Pharmacokinetic Considerations
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Theoretical models using tools like ADMET descriptors have been employed to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. Preliminary data suggest favorable permeability characteristics, indicating that the compound may effectively reach systemic circulation following administration .
Properties
IUPAC Name |
4-methoxy-3-methyl-N-[2-[[6-(pyridin-3-ylamino)pyridazin-3-yl]amino]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O3S/c1-14-12-16(5-6-17(14)28-2)29(26,27)22-11-10-21-18-7-8-19(25-24-18)23-15-4-3-9-20-13-15/h3-9,12-13,22H,10-11H2,1-2H3,(H,21,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTZZBZPSKSRPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCNC2=NN=C(C=C2)NC3=CN=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














